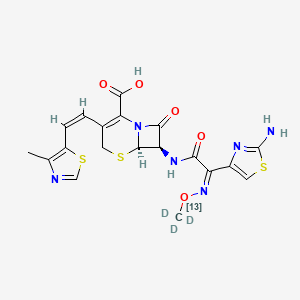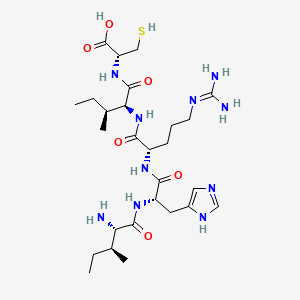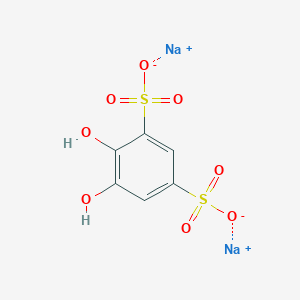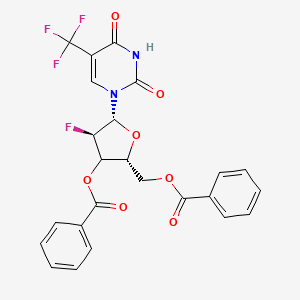![molecular formula C47H72N8O9 B12396013 cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] is a cyclic peptide composed of the amino acids isoleucine, proline, tyrosine, valine, and leucine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclic peptides like cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] typically involves the cyclization of linear peptide precursors. This can be achieved through head-to-tail cyclization, where the C-terminal carboxyl group reacts with the N-terminal amino group. Common reagents used in this process include carbodiimides and coupling agents like HATU or EDC. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent racemization .
Industrial Production Methods
Industrial production of cyclic peptides may involve solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support and then cyclized. This method allows for the efficient production of large quantities of cyclic peptides with high purity. The use of automated peptide synthesizers further enhances the scalability of this process .
化学反応の分析
Types of Reactions
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
科学的研究の応用
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] involves its interaction with specific molecular targets and pathways. Cyclic peptides often exhibit high affinity for their targets due to their constrained structure, which enhances binding specificity. The molecular targets and pathways involved can vary depending on the specific biological activity being investigated. For example, cyclic peptides may interact with cell surface receptors, enzymes, or ion channels to exert their effects .
類似化合物との比較
Similar Compounds
- Cyclo[Leu-Pro-Ile-Pro]
- Cyclo[Tyr-Pro-Phe-Gly]
- Cyclo[Phe-Pro]
- Cyclo[Leu-Pro]
- Cyclo[Val-Pro]
Uniqueness
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] is unique due to its specific amino acid composition and sequence, which confer distinct structural and functional properties. Compared to other cyclic peptides, it may exhibit different biological activities, stability, and resistance to enzymatic degradation .
特性
分子式 |
C47H72N8O9 |
|---|---|
分子量 |
893.1 g/mol |
IUPAC名 |
(1S,7S,10S,13S,22S,25S,28S)-25,28-bis[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-22-(2-methylpropyl)-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone |
InChI |
InChI=1S/C47H72N8O9/c1-9-28(7)38-44(61)52-39(29(8)10-2)47(64)55-23-13-16-36(55)45(62)53-21-11-14-34(53)42(59)49-33(25-30-17-19-31(56)20-18-30)41(58)50-37(27(5)6)46(63)54-22-12-15-35(54)43(60)48-32(24-26(3)4)40(57)51-38/h17-20,26-29,32-39,56H,9-16,21-25H2,1-8H3,(H,48,60)(H,49,59)(H,50,58)(H,51,57)(H,52,61)/t28-,29-,32-,33-,34-,35?,36-,37-,38-,39-/m0/s1 |
InChIキー |
NACGNHONDBBQGE-DVBMRUTPSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCCC4C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)
![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)




![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
